1-(Pyrrolidin-3-YL)ethan-1-OL

Descripción

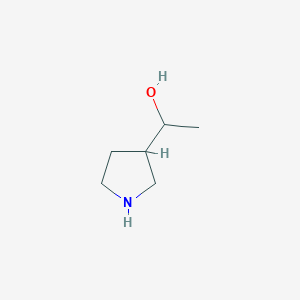

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyrrolidin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8)6-2-3-7-4-6/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTWOTGISQSTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477700-38-2 | |

| Record name | 1-(pyrrolidin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 Pyrrolidin 3 Yl Ethan 1 Ol and Its Analogues

Stereoselective Approaches to Pyrrolidin-3-yl Core Construction

The creation of the chiral center at the 3-position of the pyrrolidine (B122466) ring is a critical step in the synthesis of 1-(Pyrrolidin-3-YL)ethan-1-OL. Various stereoselective methods have been developed to achieve this, including asymmetric synthesis, diastereoselective functionalization, and the use of chiral catalysts and auxiliaries.

Asymmetric Synthesis of the Pyrrolidine Ring at the 3-Position

Asymmetric synthesis aims to create the desired enantiomer directly. Organocatalytic enantioselective Michael addition reactions are a powerful tool for this purpose. For instance, the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved with high enantiomeric excess (97% ee) through the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by reduction and cyclization. rsc.org This strategy could be adapted to install the desired substituent at the 3-position.

Another approach is the kinetic resolution of racemic substrates. In the 'Clip-Cycle' synthesis of spiropyrrolidines, a chiral phosphoric acid catalyst is used to catalyze an aza-Michael 'cycle' reaction. whiterose.ac.uk When applied to racemic 3-substituted cyclization precursors, this method allows for the kinetic resolution of the enantiomers, achieving up to 90% enantiomeric excess with a selectivity factor (s) of 122. whiterose.ac.uk Such a strategy could isolate a chiral 3-substituted pyrrolidine precursor from a racemic mixture.

Highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines offer another route. Depending on the metal catalyst used (e.g., Co or Ni), it is possible to achieve selective C2 or C3 alkylation, providing access to chiral substituted pyrrolidines. organic-chemistry.org

Diastereoselective Functionalization for the Ethan-1-ol Moiety Introduction

Once the chiral pyrrolidine core is established, the ethan-1-ol side chain must be introduced with control over the second stereocenter. This is typically achieved through the diastereoselective functionalization of a C3-carbonyl group, such as in 1-(Pyrrolidin-3-yl)ethanone. nih.gov The stereochemical outcome of the reduction of the ketone or the addition of an organometallic reagent to a C3-aldehyde is influenced by the existing stereocenter at the 3-position.

Copper-promoted intramolecular aminooxygenation of alkenes has been shown to be an effective method for diastereoselective pyrrolidine synthesis. For example, α-substituted 4-pentenyl sulfonamides cyclize to favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1 and in excellent yields (76–97%). nih.gov While this demonstrates functionalization at C2 and C5, similar principles of substrate-controlled diastereoselectivity can be applied to reactions at the C3 position. The conformational biases of the pyrrolidine ring direct the approach of reagents, leading to the preferential formation of one diastereomer.

Iodine-mediated cyclization of homoallyl amines can produce iodo-azetidines, which can then be isomerized to cis-pyrrolidines upon heating with complete stereocontrol. nih.gov The resulting functionalized pyrrolidine can then undergo further modifications.

Chiral Auxiliary and Organocatalytic Methods in Pyrrolidine Synthesis

Chiral auxiliaries are compounds temporarily incorporated into the synthesis to direct the stereochemical outcome of a reaction. Evans oxazolidinone auxiliaries, for instance, can be used to control stereoselectivity in alkylation and aldol (B89426) reactions before being cleaved to reveal the chiral product. acs.org Similarly, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), derived from (S)-proline and (R)-glutamic acid respectively, are widely used auxiliaries. These can be employed to construct the chiral pyrrolidine ring with a high degree of stereocontrol.

Organocatalysis has become a cornerstone of asymmetric synthesis, with pyrrolidine-based catalysts themselves being particularly prominent. unibo.itbeilstein-journals.org Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are highly effective catalysts for a wide range of transformations, including Michael additions and aldol reactions. unibo.itbeilstein-journals.org These catalysts operate by forming chiral enamines or iminium ions with the substrates, creating a chiral environment that directs the approach of the reacting partner. unibo.it This methodology is highly effective for synthesizing functionalized polysubstituted pyrrolidines in high yields and with excellent stereoselectivities. nih.gov

| Method | Key Principle | Typical Reagents/Catalysts | Stereocontrol | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | Enantioselective conjugate addition to an α,β-unsaturated carbonyl. | Organocatalysts (e.g., diarylprolinol silyl ethers), nitroalkanes. | High enantioselectivity (e.g., >97% ee). | rsc.org |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. | Chiral phosphoric acids (e.g., (R)-TRIP). | Good enantioselectivity (up to 90% ee) for the recovered starting material and product. | whiterose.ac.uk |

| Chiral Auxiliary Control | Temporary incorporation of a chiral molecule to direct a reaction. | Evans oxazolidinones, SAMP/RAMP hydrazones. | High diastereoselectivity, which translates to high enantioselectivity after auxiliary removal. | |

| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. | Proline, diarylprolinol silyl ethers. | High enantioselectivities (up to 85% ee in Michael additions). | beilstein-journals.org |

Total Synthesis Pathways of this compound and Related Structures

The total synthesis of this compound can be approached by either building the functionalized carbon skeleton first and then forming the ring (multi-step conversions from acyclic precursors) or by forming the ring and installing the substituents concurrently (cycloaddition and annulation reactions).

Multi-Step Conversions from Acyclic Precursors

The construction of the pyrrolidine ring from linear, acyclic molecules is a common and flexible strategy. nih.govmdpi.com This approach often involves the intramolecular cyclization of a precursor containing the nitrogen atom and the requisite four-carbon chain. Key methods include the reductive amination of 1,4-dicarbonyl compounds or the cyclization of 1,4-amino alcohols. mdpi.com

A hypothetical multi-step synthesis could begin with a suitable four-carbon acyclic starting material. A sequence of reactions, such as asymmetric reduction to set the alcohol stereocenter, introduction of an amine, and subsequent intramolecular cyclization, would lead to the target structure. Advanced flow chemistry processes can link multiple synthetic steps into a continuous sequence, using immobilized reagents and catalysts to streamline the synthesis of complex molecules from simple precursors. syrris.jp Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes represents another stereospecific route to functionalized pyrrolidin-3-ols. researchgate.net

Cycloaddition and Annulation Reactions for Pyrrolidine Ring Formation

Cycloaddition and annulation reactions are highly efficient for constructing the pyrrolidine ring, often with excellent stereocontrol and atom economy. rsc.orgnih.gov The 1,3-dipolar cycloaddition between an azomethine ylide (a nitrogen-based 1,3-dipole) and a dipolarophile (typically an alkene) is one of the most powerful methods for pyrrolidine synthesis. nih.govnih.gov This reaction can create up to four stereogenic centers in a single step. acs.org The azomethine ylides can be generated in situ from various precursors, including the condensation of aldehydes with amino acids or the ring-opening of aziridines. nih.gov By choosing a chiral dipolarophile or using a chiral catalyst, the cycloaddition can be rendered highly diastereoselective and enantioselective. acs.org

Annulation reactions, such as [3+2] and [4+1] strategies, provide alternative convergent pathways to the pyrrolidine core. organic-chemistry.orgnih.gov A Rh(III)-catalyzed formal [4+1] annulation uses unactivated terminal alkenes as four-carbon partners and hydroxylamine (B1172632) derivatives as the nitrogen source to rapidly construct the pyrrolidine ring. nih.gov This reaction proceeds through an initial aziridination followed by an acid-promoted ring expansion. nih.gov Tunable [3+2] and [4+2] annulations can provide divergent access to either pyrrolidines or piperidines from common olefin precursors by switching between radical and polar cyclization pathways. nih.govrsc.org

| Strategy | Description | Key Intermediates | Advantages | Reference |

|---|---|---|---|---|

| Multi-step Conversion | Stepwise construction of the carbon skeleton followed by intramolecular cyclization. | 1,4-amino alcohols, 1,4-dicarbonyls, (2-aminoalkyl)oxiranes. | Flexible; allows for introduction of functionality at various stages. | mdpi.comresearchgate.net |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition between an azomethine ylide and an alkene. | Azomethine ylides, electron-deficient alkenes. | High atom economy; can create multiple stereocenters in one step. | rsc.orgnih.govacs.org |

| [4+1] Annulation | Formal cycloaddition of a four-carbon unit and a one-atom (nitrogen) unit. | Terminal alkenes, nitrene sources (e.g., hydroxylamines). | Rapid construction from simple, readily available materials. | nih.gov |

| [3+2] Annulation | Formal cycloaddition of a three-atom unit and a two-atom unit. | N-Ts-α-amino aldehydes, 1,3-bis(silyl)propenes. | Efficient and stereoselective route to densely functionalized pyrrolidines. | organic-chemistry.org |

Advanced Synthetic Techniques Applicable to Pyrrolidin-3-yl Ethanols

Modern synthetic chemistry has evolved beyond traditional batch methods, embracing advanced techniques that offer improved efficiency, selectivity, and safety. For the synthesis of chiral pyrrolidin-3-yl ethanols and their derivatives, chemoenzymatic, microwave-assisted, and flow chemistry approaches represent the cutting edge, enabling precise molecular construction.

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, which is particularly valuable for creating enantiomerically pure compounds. Biocatalysis, especially through the use of lipases, is a well-established method for the kinetic resolution of racemic alcohols, a strategy directly applicable to the synthesis of specific stereoisomers of this compound.

In a typical kinetic resolution process, a racemic alcohol is acylated in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted alcohol, yielding two enantiomerically enriched compounds. Various lipases have been studied for the resolution of N-heterocyclic amino alcohols, demonstrating the feasibility of this approach. researchgate.net

For instance, the enzymatic resolution of racemic 1-chloro-3-(piperidin-1-yl) propan-2-ol, a structurally related amino alcohol, was successfully achieved using lipases with vinyl acetate (B1210297) as the acyl donor. researchgate.net The reaction conditions, including the choice of enzyme, solvent system, and temperature, are critical for optimizing both conversion and enantiomeric excess (ee). The use of ionic liquids in combination with organic solvents has been shown to enhance enzyme stability and enantioselectivity. researchgate.net

Table 1: Lipase-Catalyzed Kinetic Resolution of Amino Alcohols

| Enzyme | Substrate Type | Acyl Donor | Solvent System | Temp (°C) | Conversion (%) | Product Enantiomeric Excess (ee%) |

|---|---|---|---|---|---|---|

| Pseudomonas aeruginosa Lipase (PAL) | N-heterocyclic amino alcohol | Vinyl Acetate | Toluene / [BMIM][BF4] | 30 | ~50 | >98 |

| Lipase from Burkholderia cepacia | Secondary Alcohols | Vinyl Acetate | Ionic Liquids | RT | High | >99 |

| Lipase from Candida antarctica (Novozym 435) | Secondary Alcohols | Various | Organic Solvents | 40-50 | High | >99 |

Data compiled from studies on analogous amino alcohol resolutions. researchgate.net

This methodology, particularly dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ to allow for a theoretical yield of 100% of the desired isomer, provides a powerful tool for accessing enantiopure pyrrolidin-3-yl ethanol (B145695) scaffolds. researchgate.net

Microwave-assisted organic synthesis (MAOS) and flow chemistry are transformative technologies that accelerate and improve the synthesis of heterocyclic compounds like pyrrolidines.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. sphinxsai.commdpi.comresearchgate.net This technique has been successfully applied to various reactions for constructing the pyrrolidine core, including multicomponent reactions (MCRs). sphinxsai.comrsc.org For example, a one-pot, three-component reaction to synthesize substituted pyrrolidinones was significantly improved under microwave irradiation, affording better yields in a fraction of the time compared to conventional heating. sphinxsai.com

The synthesis of pyrrolidine-fused chlorin (B1196114) derivatives demonstrated a reduction in reaction time from 8 hours with conventional heating to 4 hours using microwave assistance. mdpi.com While a slight decrease in yield was observed in this specific case due to potential side reactions from rapid heating, the significant energy and time savings often make MAOS the preferred method. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrrolidine Derivative

| Heating Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 8 hours | 50 |

| Microwave-Assisted | 4 hours | 41 |

Data from the synthesis of a pyrrolidine-fused chlorin derivative. mdpi.com

Flow Chemistry: Flow chemistry involves performing reactions in a continuous stream through a reactor, rather than in a flask. This approach offers superior control over reaction parameters, enhanced safety by minimizing the volume of hazardous reagents and intermediates at any given time, and suitability for automation and scale-up. researchgate.netnih.gov

The synthesis of functionalized pyrrolidines has been achieved using modular flow reactors, particularly for [3+2] dipolar cycloaddition reactions involving unstable azomethine ylides. researchgate.netcam.ac.uk Performing these reactions in a flow system allows for the in-situ generation and immediate use of such reactive intermediates, mitigating risks associated with their handling in batch processes. researchgate.net This technology enables multi-step sequences to be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for intermediate work-up and purification steps. nih.gov This integrated approach has been used to produce libraries of substituted pyrrolidines for drug discovery programs. cam.ac.uk

Derivatization and Functional Group Interconversions on the this compound Scaffold

The this compound scaffold possesses two key functional groups amenable to modification: the secondary amine of the pyrrolidine ring and the secondary hydroxyl group. This versatility makes it a valuable building block for creating diverse molecular architectures in medicinal chemistry. nih.govmdpi.com The pyrrolidine ring itself is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds. nih.govmdpi.com

Derivatization of the Pyrrolidine Nitrogen: The secondary amine is a nucleophilic center that can readily undergo various transformations:

N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-amides. For example, 1-acetyl-2-benzylpyrrolidine-2-carboxamide has been synthesized as part of a library of derivatives. researchgate.net

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones introduces alkyl substituents on the nitrogen atom.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonamides, which can alter the hydrogen-bonding capacity and lipophilicity of the molecule.

Derivatization of the Hydroxyl Group: The secondary alcohol can be modified through several common reactions:

O-Acylation (Esterification): Reaction with acylating agents forms esters, which can function as prodrugs or modify the compound's pharmacokinetic profile.

O-Alkylation (Etherification): Conversion to ethers via reactions like the Williamson ether synthesis can introduce a wide range of alkyl or aryl groups.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, yielding 1-(pyrrolidin-3-yl)ethanone. This ketone then serves as a handle for further modifications, such as reductive amination or additions to the carbonyl group.

These functional group interconversions allow for systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery programs. The ability to fine-tune the properties of the molecule by modifying these handles underscores the synthetic utility of the this compound scaffold. nih.gov

Table 3: Potential Derivatization Reactions on the this compound Scaffold

| Reaction Site | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| Pyrrolidine Nitrogen | N-Acylation | Acetyl Chloride | N-Amide |

| Pyrrolidine Nitrogen | N-Alkylation | Benzyl Bromide | N-tertiary Amine |

| Pyrrolidine Nitrogen | N-Sulfonylation | Tosyl Chloride | N-Sulfonamide |

| Hydroxyl Group | O-Acylation (Esterification) | Acetic Anhydride | Ester |

| Hydroxyl Group | O-Alkylation (Etherification) | Methyl Iodide / Base | Ether |

| Hydroxyl Group | Oxidation | PCC / PDC | Ketone |

Stereochemical Investigations of 1 Pyrrolidin 3 Yl Ethan 1 Ol

Configurational Isomerism and Chirality at the Pyrrolidine (B122466) C3 and the Ethanolic Carbon Center

1-(Pyrrolidin-3-yl)ethan-1-ol possesses two chiral centers: the C3 atom of the pyrrolidine ring and the carbinol carbon atom of the ethan-1-ol side chain. The presence of these two stereocenters means that the molecule can exist as a total of four possible stereoisomers. These stereoisomers are organized into two pairs of enantiomers.

The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) configuration. Consequently, the four stereoisomers of this compound are (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R). The (3R, 1'R) and (3S, 1'S) isomers are enantiomers of each other, as are the (3R, 1'S) and (3S, 1'R) isomers. The relationship between any other pairing of isomers is diastereomeric.

| Stereoisomer | Configuration at C3 | Configuration at Ethanolic Carbon | Relationship |

| (3R, 1'R)-1-(pyrrolidin-3-yl)ethan-1-ol | R | R | Enantiomer of (3S, 1'S) |

| (3S, 1'S)-1-(pyrrolidin-3-yl)ethan-1-ol | S | S | Enantiomer of (3R, 1'R) |

| (3R, 1'S)-1-(pyrrolidin-3-yl)ethan-1-ol | R | S | Enantiomer of (3S, 1'R) |

| (3S, 1'R)-1-(pyrrolidin-3-yl)ethan-1-ol | S | R | Enantiomer of (3R, 1'S) |

The synthesis of this compound without the use of chiral catalysts or starting materials typically results in a racemic mixture of all four stereoisomers. The stereoselective synthesis of a specific stereoisomer requires careful control over the reaction conditions and the use of chiral auxiliaries or catalysts. The pyrrolidine ring is a privileged structural motif in medicinal chemistry, and methods for the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides have been developed to access various stereochemical patterns in enantioselective pyrrolidine synthesis rsc.org.

Conformational Analysis of the Pyrrolidine Ring System and Side Chain

For 3-substituted pyrrolidines like this compound, the substituent at the C3 position can influence the puckering of the ring. The conformational effects of substituents on the pyrrolidine ring have been studied, particularly in the context of proline analogs nih.gov. The bulky 1-hydroxyethyl group at the C3 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric interactions. This preference can, in turn, influence the puckering of the pyrrolidine ring, favoring a conformation that accommodates this bulky substituent.

| Conformation | Substituent Position at C3 | Ring Puckering | Side Chain Orientation |

| Most Stable | Pseudo-equatorial | Envelope or Twist | Anti-periplanar or Gauche |

| Less Stable | Pseudo-axial | Envelope or Twist | Varied |

Theoretical studies on the parent pyrrolidine molecule have provided insights into its pseudorotational process and conformational preferences acs.org. Such computational approaches can be extended to substituted pyrrolidines to predict the most stable conformations of the different stereoisomers of this compound.

Spectroscopic Methods for Stereochemical Assignment and Characterization

The elucidation of the stereochemistry of this compound relies on various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The coupling constants (J-values) between protons on the pyrrolidine ring can provide information about their dihedral angles and thus the ring's conformation. For diastereomers, the chemical shifts and coupling constants are expected to be different, allowing for their distinction and quantification in a mixture. While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric complexes or compounds with distinct NMR signals.

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the chiral centers and the adjacent carbons, will differ between diastereomers.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine the spatial proximity of protons, providing valuable information about the relative configuration and the preferred conformation of the molecule.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of the absolute and relative stereochemistry of a chiral molecule. If a single crystal of one of the stereoisomers of this compound or a suitable derivative can be obtained, its three-dimensional structure can be determined with high precision. This technique has been used to confirm the structure of related pyrrolidine derivatives mdpi.commdpi.comnsf.gov.

Chiroptical Spectroscopy:

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra, which can be used to determine the enantiomeric excess and, in some cases, the absolute configuration by comparison with theoretical calculations or spectra of known compounds.

| Spectroscopic Method | Information Obtained |

| ¹H NMR | Diastereomeric ratio, conformational information (coupling constants). |

| ¹³C NMR | Distinction between diastereomers. |

| NOESY/ROESY | Relative configuration, conformational analysis. |

| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation. |

| Circular Dichroism (CD) | Enantiomeric purity, potential for absolute configuration assignment. |

Racemic Mixture Resolution and Enantiomeric Purity Determination Techniques

The separation of the stereoisomers of this compound from a racemic mixture is a crucial step in obtaining enantiomerically pure compounds for biological evaluation. Several techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used analytical and preparative technique for separating enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation. This technique is also used to determine the enantiomeric purity, often expressed as enantiomeric excess (ee%).

Resolution via Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic mixture of this compound, which is a base, with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. Subsequent treatment of the separated salts with a base will liberate the individual enantiomers of the original compound. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The resolution of racemic 3-hydroxypyrrolidine derivatives has been reported using such methods google.com.

Enzymatic Kinetic Resolution: Enzymatic kinetic resolution is a powerful method that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of this compound in the presence of an acyl donor. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by conventional methods like chromatography. This approach has been successfully applied to the resolution of 3-hydroxypyrrolidines rsc.org.

| Resolution Technique | Principle |

| Chiral HPLC | Differential interaction with a chiral stationary phase. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation of one enantiomer. |

The determination of enantiomeric purity after resolution is typically performed using chiral HPLC or by NMR spectroscopy with a chiral solvating or derivatizing agent.

Chemical Reactivity and Mechanistic Studies of 1 Pyrrolidin 3 Yl Ethan 1 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group in 1-(pyrrolidin-3-yl)ethan-1-ol is a primary site for a variety of chemical transformations, including oxidation, reduction, esterification, and etherification.

Oxidation and Reduction Pathways

The secondary alcohol can be oxidized to the corresponding ketone, 1-(pyrrolidin-3-yl)ethan-1-one, using a range of oxidizing agents. The choice of reagent can influence the selectivity and yield of the reaction, especially given the presence of the potentially reactive amine group. Common oxidizing agents that can be employed for this transformation include chromium-based reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC), as well as milder, more selective methods such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation. These latter methods are often preferred to avoid over-oxidation or side reactions involving the pyrrolidine (B122466) nitrogen.

Conversely, while the alcohol is already in a reduced state, the analogous ketone can be reduced back to this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The stereochemical outcome of this reduction can be influenced by the choice of reagent and reaction conditions, potentially leading to diastereomeric mixtures of the (R)- and (S)-isomers at the alcohol center.

| Transformation | Reagent/Condition | Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | 1-(Pyrrolidin-3-yl)ethan-1-one |

| Oxidation | Swern Oxidation | 1-(Pyrrolidin-3-yl)ethan-1-one |

| Reduction of Ketone | Sodium Borohydride (NaBH4) | This compound |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. For example, reaction with acetic anhydride in the presence of a base like triethylamine or pyridine would yield 1-(pyrrolidin-3-yl)ethyl acetate (B1210297). The reaction mechanism generally involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.

Etherification, the formation of an ether linkage, can also be achieved. The Williamson ether synthesis provides a common route, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide, for instance, methyl iodide, to form the methyl ether derivative.

| Reaction | Reagents | Product |

| Esterification | Acetic Anhydride, Triethylamine | 1-(Pyrrolidin-3-yl)ethyl acetate |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide | 3-(1-Methoxyethyl)pyrrolidine |

Reactivity of the Pyrrolidine Nitrogen Atom

The secondary amine within the pyrrolidine ring is a key center of reactivity, readily participating in alkylation, acylation, and quaternization reactions.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, allowing it to undergo N-alkylation with various alkylating agents. For instance, reaction with an alkyl halide like ethyl bromide would lead to the formation of N-ethyl-3-(1-hydroxyethyl)pyrrolidine. The reaction proceeds via a standard SN2 mechanism.

Similarly, N-acylation can be accomplished by treating this compound with acylating agents such as acetyl chloride or acetic anhydride. This reaction results in the formation of an amide, for example, 1-(1-(pyrrolidin-3-yl)ethyl)ethan-1-one. The presence of a non-nucleophilic base is often required to neutralize the acid byproduct.

Quaternization and Amine Oxide Formation

Further alkylation of the tertiary amine formed after the initial N-alkylation can lead to the formation of a quaternary ammonium salt. For example, exhaustive methylation with an excess of methyl iodide would yield the corresponding N,N-dimethyl-3-(1-hydroxyethyl)pyrrolidinium iodide.

Oxidation of the pyrrolidine nitrogen can lead to the formation of an N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit different reactivity and solubility properties compared to the parent amine.

Electrophilic and Nucleophilic Substitutions on the Pyrrolidine Ring System

The pyrrolidine ring in this compound is a saturated heterocyclic system, and as such, it does not undergo electrophilic or nucleophilic aromatic substitution reactions. However, substitution reactions can occur at the carbon atoms of the ring, typically proceeding through mechanisms involving the functional groups already present. For instance, activation of the alcohol group, by converting it into a good leaving group like a tosylate, could pave the way for subsequent nucleophilic substitution at that carbon. However, direct electrophilic or nucleophilic substitution on the C-H bonds of the pyrrolidine ring is generally not a facile process and requires specific and often harsh reaction conditions that are not commonly employed.

Complexation and Coordination Chemistry with Metal Ions and Ligands

Ligand Design Principles Utilizing the Pyrrolidinylethanol Scaffold

The this compound scaffold provides a versatile platform for the design of tailored ligands for specific applications in coordination chemistry. The fundamental design principles revolve around the modification of the basic pyrrolidinylethanol structure to fine-tune its electronic and steric properties, thereby controlling the stability, reactivity, and geometry of the resulting metal complexes.

Bidentate Chelation: The primary mode of coordination for this compound is expected to be as a bidentate ligand, where both the nitrogen of the pyrrolidine ring and the oxygen of the hydroxyl group coordinate to a single metal center. This chelation forms a stable five-membered ring with the metal ion, a favored arrangement in coordination chemistry. The stability of such a chelate is entropically favored over monodentate coordination.

Modification of the Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring can be further functionalized to create more complex ligand systems. For instance, N-alkylation or N-arylation can introduce steric bulk, which can be used to control the access of substrates to the metal center in catalytic applications. Furthermore, the introduction of other donor groups onto the pyrrolidinyl ring can increase the denticity of the ligand, leading to the formation of more stable and intricate coordination architectures.

Stereochemical Control: The presence of chiral centers in the this compound scaffold is a key feature for the design of ligands for asymmetric catalysis. By using enantiomerically pure forms of the ligand, it is possible to create a chiral environment around the metal center. This chirality can be transferred to the products of a catalytic reaction, leading to the selective formation of one enantiomer over the other.

Electronic Tuning: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing substituents on the pyrrolidine ring or the ethyl side chain. These modifications can alter the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds and the redox potential of the metal center.

A summary of ligand design strategies utilizing the pyrrolidinylethanol scaffold is presented in the table below.

| Design Principle | Strategy | Desired Outcome |

| Chelation | Utilize N,O-bidentate coordination | Formation of stable 5-membered chelate ring |

| Steric Hindrance | N-alkylation/arylation of the pyrrolidine ring | Control of coordination geometry and substrate access |

| Increased Denticity | Introduction of additional donor groups | Enhanced complex stability and structural diversity |

| Chirality | Use of enantiomerically pure ligand | Induction of asymmetry in catalytic reactions |

| Electronic Effects | Introduction of substituents on the scaffold | Tuning of metal-ligand bond strength and redox properties |

Stoichiometry and Stability of Pyrrolidinyl-Ethanol Coordination Complexes

The stoichiometry of coordination complexes formed between this compound and metal ions is dependent on several factors, including the nature of the metal ion, its preferred coordination number and geometry, and the reaction conditions. Common stoichiometries for bidentate ligands like this compound include 1:1, 1:2, and 1:3 (metal:ligand) ratios. For example, a metal ion with a coordination number of six, such as cobalt(III) or iron(III), could potentially form a [M(L)₃]ⁿ⁺ complex, where L represents the this compound ligand.

The stability of these coordination complexes is quantified by their stability constants (also known as formation constants, Kf). A higher stability constant indicates a stronger interaction between the metal ion and the ligand and a greater concentration of the complex at equilibrium. The stability of complexes involving the this compound ligand is influenced by:

The Chelate Effect: As a bidentate ligand, this compound benefits from the chelate effect, which leads to significantly higher stability compared to complexes formed with analogous monodentate ligands.

Nature of the Metal Ion: The stability of the complexes will follow the general trends observed in coordination chemistry, such as the Irving-Williams series for divalent first-row transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

pH of the Solution: The protonation state of both the pyrrolidine nitrogen and the hydroxyl group is pH-dependent. At low pH, the nitrogen atom will be protonated, preventing it from coordinating to the metal ion. Deprotonation of the hydroxyl group at higher pH can lead to the formation of more stable alkoxo-bridged complexes.

Solvent: The coordinating ability of the solvent can influence the stability of the complex. In strongly coordinating solvents, there will be competition between the solvent molecules and the ligand for coordination to the metal ion.

| Metal Ion | Expected Stoichiometry (M:L) | Expected Relative Stability |

| Cu²⁺ | 1:1, 1:2 | High |

| Ni²⁺ | 1:1, 1:2, 1:3 | Moderate to High |

| Co²⁺ | 1:1, 1:2, 1:3 | Moderate |

| Zn²⁺ | 1:1, 1:2 | Moderate |

| Fe³⁺ | 1:1, 1:2, 1:3 | High |

It is important to note that this table represents expected trends based on general principles of coordination chemistry, and experimental determination is necessary to establish the actual stability constants and stoichiometries for complexes of this compound.

Applications of 1 Pyrrolidin 3 Yl Ethan 1 Ol As a Chemical Intermediate and Scaffold

Role as a Key Synthetic Intermediate in Organic Synthesis

The strategic placement of functional groups in 1-(Pyrrolidin-3-YL)ethan-1-OL makes it a valuable precursor for a variety of more complex molecules. The pyrrolidine (B122466) nitrogen can be readily functionalized through N-alkylation, N-acylation, or N-arylation, while the hydroxyl group can be modified through esterification, etherification, or oxidation to the corresponding ketone. This dual functionality allows for the stepwise or simultaneous introduction of diverse substituents, leading to a wide range of 3-substituted pyrrolidine derivatives.

These derivatives are often key intermediates in the synthesis of biologically active compounds. For instance, the pyrrolidine core is found in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. The ability to stereoselectively synthesize and functionalize this compound and its derivatives is therefore of significant interest in the development of new therapeutic agents.

Design and Synthesis of Advanced Pyrrolidine-Based Molecular Architectures

The pyrrolidine scaffold of this compound serves as a foundation for the construction of more elaborate and three-dimensional molecular structures. One powerful strategy for creating complex pyrrolidine-based architectures is the use of metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed hydroarylation of N-alkyl-Δ3-pyrrolines, which can be derived from 3-hydroxypyrrolidines, provides a direct route to 3-arylpyrrolidines. nih.govsemanticscholar.orgnih.gov This methodology allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the pyrrolidine ring, a common motif in pharmacologically active compounds.

Furthermore, the functional handles on this compound can be exploited to build fused and spirocyclic systems. Intramolecular cyclization reactions, such as intramolecular Heck reactions, can be employed to construct bicyclic scaffolds containing the pyrrolidine ring. These advanced molecular architectures are of great interest in drug discovery as they allow for the exploration of novel chemical space and can lead to compounds with improved pharmacological properties.

Utility as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The inherent chirality of this compound makes it and its derivatives attractive candidates for use as chiral auxiliaries or ligands in asymmetric catalysis. Chiral pyrrolidines, particularly those derived from proline, are well-established as effective organocatalysts and ligands for a variety of asymmetric transformations. mdpi.com While specific studies detailing the use of this compound itself as a chiral auxiliary or ligand are not extensively documented, its structural motifs are present in other successful chiral ligands.

The combination of a chiral backbone and coordinating heteroatoms (nitrogen and oxygen) in this compound is a key feature for effective stereochemical control in metal-catalyzed reactions. For example, chiral amino alcohols are known to be effective ligands in asymmetric transfer hydrogenation reactions. The development of new chiral ligands based on the this compound scaffold could lead to novel and efficient catalytic systems for the synthesis of enantiomerically enriched compounds. The modular nature of this scaffold allows for the tuning of steric and electronic properties through modification of the nitrogen and oxygen functionalities, providing a platform for the rational design of new chiral ligands.

Building Block for the Preparation of Complex Amine Derivatives and Heterocyclic Compounds

As a bifunctional building block, this compound is a valuable starting material for the synthesis of a diverse array of complex amine derivatives and heterocyclic compounds. The secondary amine of the pyrrolidine ring can be readily elaborated to introduce various substituents, leading to a wide range of N-substituted pyrrolidines.

Future Directions and Emerging Research Avenues for 1 Pyrrolidin 3 Yl Ethan 1 Ol Chemistry

Development of More Efficient, Economical, and Sustainable Synthetic Routes

The future synthesis of 1-(Pyrrolidin-3-YL)ethan-1-OL and its derivatives will prioritize methods that are not only efficient but also economically viable and environmentally sustainable. Research is moving beyond traditional, multi-step syntheses toward more elegant and green solutions.

Key areas of development include:

Biocatalysis : The use of enzymes offers a highly selective and sustainable route to chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) can facilitate the asymmetric reductive amination of corresponding α-hydroxy ketones in a single step, operating under mild conditions with high enantioselectivity. nih.govfrontiersin.org This approach avoids harsh reagents and protecting group manipulations, aligning with the principles of green chemistry. acs.org

Advanced Catalytic Systems : Novel transition-metal catalysis presents a powerful tool for constructing the pyrrolidine (B122466) core and introducing substituents with high precision. For instance, palladium-catalyzed hydroarylation of pyrrolines offers a direct method for creating 3-aryl pyrrolidines. researchgate.netchemrxiv.org Furthermore, photo-promoted ring contractions of abundant feedstocks like pyridines could provide innovative and efficient pathways to highly functionalized pyrrolidine skeletons. nih.gov

Sustainable Feedstocks : A forward-thinking approach involves utilizing abundant and renewable resources. The fixation of carbon dioxide (CO2) as a C1 building block in catalytic cycles to produce valuable chiral γ-amino alcohols is an emerging strategy that combines synthesis with carbon capture, offering a truly green transformation. rsc.org

| Synthetic Strategy | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Biocatalysis (e.g., AmDHs) | High enantioselectivity, mild reaction conditions, reduced waste. | Direct asymmetric synthesis from a prochiral hydroxy ketone precursor. | nih.govfrontiersin.org |

| Asymmetric Transfer Hydrogenation | High yields, excellent enantioselectivities, operational simplicity. | Stereoselective reduction of the corresponding amino ketone. | acs.org |

| Palladium-Catalyzed Reactions | Broad substrate scope, high efficiency for C-C bond formation. | Synthesis of aryl-substituted derivatives from pyrroline (B1223166) intermediates. | researchgate.netchemrxiv.org |

| CO2 Fixation | Utilization of a renewable feedstock, high atom economy. | Development of novel routes to carboxy-functionalized pyrrolidine precursors. | rsc.org |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The inherent functionalities of this compound—a secondary amine, a chiral secondary alcohol, and a stereochemically rich pyrrolidine core—make it a prime candidate for exploring new chemical transformations.

Future research will likely focus on:

Organocatalysis : The pyrrolidine motif is central to some of the most powerful organocatalysts, such as proline and its derivatives. nih.gov Investigating this compound and its derivatives as new chiral catalysts or ligands for asymmetric synthesis is a promising avenue. The additional stereocenter and hydroxyl group could offer unique stereochemical control in reactions like aldol (B89426) and Michael additions.

Scaffold for Novel Heterocycles : The compound can serve as a starting point for constructing more complex, polycyclic heterocyclic systems. Multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides generated from the pyrrolidine nitrogen, could be employed to build diverse molecular architectures with potential biological relevance. nih.govtandfonline.com

Derivatization for Biological Screening : The secondary amine and alcohol groups are ideal handles for derivatization, allowing for the synthesis of libraries of amides, esters, ethers, and more complex conjugates. This functionalization is key to exploring the structure-activity relationships (SAR) of new compounds in various therapeutic areas. nih.govekb.eg

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

As synthetic methods become more sophisticated, the demand for powerful analytical techniques to confirm structure, stereochemistry, and purity becomes paramount. For a chiral molecule like this compound, determining enantiomeric purity is critical.

Emerging trends in characterization involve:

Chiral Chromatography and Electrophoresis : High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography (GC) using chiral stationary phases (CSPs) will remain the gold standard for enantiomeric separation. jiangnan.edu.cnresearchgate.net Capillary electrophoresis (CE) is emerging as a complementary high-efficiency technique that requires minimal sample and solvent, aligning with green analytical principles. americanpharmaceuticalreview.comnih.gov

Mass Spectrometry (MS) Integration : Coupling separation techniques with mass spectrometry (LC-MS, GC-MS) provides an unparalleled combination of selectivity and sensitivity for analyzing complex mixtures and confirming molecular weights. acs.org Emerging MS methods, including ion mobility-mass spectrometry (IM-MS), show promise for discriminating enantiomers directly. acs.org

Spectroscopic Methods for Absolute Configuration : While X-ray crystallography is definitive, techniques like vibrational circular dichroism (VCD) are becoming more accessible for determining the absolute configuration of chiral molecules in solution, providing crucial structural information without the need for crystal formation. researchgate.net

| Technique | Primary Application | Key Benefit | References |

|---|---|---|---|

| Chiral HPLC/SFC | Enantiomeric separation and quantification. | High resolution and versatility for diverse analytes. | jiangnan.edu.cnamericanpharmaceuticalreview.com |

| Capillary Electrophoresis (CE) | High-efficiency chiral separations. | Rapid analysis, minimal sample/reagent consumption. | nih.gov |

| LC-MS/MS | Structural confirmation and analysis in complex matrices. | Exceptional selectivity and sensitivity. | americanpharmaceuticalreview.com |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution. | Non-destructive; does not require crystallization. | researchgate.net |

Integration with High-Throughput Synthesis and Screening for Discovery of New Chemical Transformations

To accelerate the discovery of new reactions and bioactive molecules, research on this compound will benefit from integration with high-throughput technologies. This paradigm shift allows for the rapid exploration of chemical space.

Future directions include:

Combinatorial Chemistry and Encoded Libraries : Using this compound as a core building block, large combinatorial libraries can be synthesized. Encoded library technologies, where each unique compound on a bead is linked to a chemical "barcode," allow for the synthesis and screening of thousands of compounds simultaneously, dramatically accelerating the identification of potent enzyme inhibitors or receptor ligands. nih.govnih.govresearchgate.net

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch chemistry, including enhanced safety, scalability, and speed. rsc.org Developing flow protocols for the synthesis of a library of derivatives from this compound would enable rapid and efficient production of compounds for screening. rsc.org This methodology is particularly suited for generating a diverse library of chiral α-substituted pyrrolidines quickly and on a gram scale. rsc.org

Synergistic Experimental and Computational Research Paradigms for Comprehensive Understanding

The synergy between experimental synthesis and computational modeling is one of the most powerful drivers of modern chemical research. rsc.org This integrated approach provides a deeper understanding of reaction mechanisms, molecular properties, and biological interactions.

For this compound, this synergy will be crucial for:

Elucidating Reaction Mechanisms : Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model transition states and reaction pathways. rsc.orgnih.gov This allows researchers to understand the underlying factors controlling selectivity, predict the outcomes of new reactions, and design more efficient catalysts. researchgate.net

Predictive Modeling : Computational tools can predict the physicochemical properties and potential biological activities of novel derivatives before they are synthesized. This in silico screening helps prioritize synthetic targets, saving time and resources. researchgate.net

Guiding Catalyst and Drug Design : By modeling the interaction of this compound-based catalysts with substrates or the binding of its derivatives to biological targets, researchers can rationally design more effective and selective molecules. This collaborative loop of computational prediction followed by experimental validation accelerates the development cycle. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-(pyrrolidin-3-yl)ethan-1-ol, and how can purity be optimized?

The compound is typically synthesized via reduction of a ketone precursor, such as 1-(pyrrolidin-3-yl)ethanone, using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 12 hours . Post-synthesis purification involves column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization from ethanol to achieve >95% purity. Impurities often arise from incomplete reduction or oxidation side products, which can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the hydroxyl group (δ ~1.5–2.0 ppm for pyrrolidine protons and δ ~60–70 ppm for the alcohol-bearing carbon) and stereochemistry.

- X-ray crystallography : SHELXL (via the SHELX system) is widely used for resolving chiral centers and hydrogen-bonding networks in the solid state . For example, puckering parameters (amplitude q and phase angle φ) derived from crystallographic data quantify ring conformations in the pyrrolidine moiety .

- Mass spectrometry : High-resolution electrospray ionization (HR-ESI-MS) validates molecular weight (C₆H₁₃NO: 115.17 g/mol).

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate decomposition risks under acidic (pH < 3) or oxidative conditions. Long-term storage at –20°C in inert atmospheres (argon) is recommended. Accelerated stability testing (40°C/75% relative humidity for 6 months) shows <5% degradation when analyzed via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER) model interactions with enzymes like monoamine oxidases. The hydroxyl group’s stereochemistry ((R) or (S)) significantly impacts binding affinity—e.g., (S)-enantiomers show higher inhibitory activity against dopamine receptors in in silico studies . Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s conformation for pharmacophore mapping .

Q. How can structural contradictions in reported biological activities be resolved?

Discrepancies in activity data (e.g., conflicting IC₅₀ values) often stem from variations in stereochemical purity or assay conditions. Resolution strategies include:

- Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Crystallographic validation : SHELXL refinement to confirm absolute configuration .

- Standardized bioassays : Replicate studies under controlled pH, temperature, and solvent conditions (e.g., PBS buffer vs. DMSO) .

Q. What role does the pyrrolidine ring conformation play in the compound’s reactivity?

The puckering amplitude (q) and pseudorotation phase angle (φ) of the pyrrolidine ring influence hydrogen-bonding capacity and solubility. For example, a C₃-endo conformation enhances water solubility (~25 mg/mL) compared to C₂-exo (~15 mg/mL), as shown in solvent-dependent NMR studies . Ring puckering also modulates steric hindrance during nucleophilic substitution reactions.

Q. How can the compound serve as a precursor for bioactive derivatives?

- Etherification : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) yields O-alkyl derivatives with enhanced lipophilicity (logP increased by ~1.5 units) .

- Amidation : Coupling with carboxylic acids (EDC/HOBt) introduces pharmacophores for targeting G-protein-coupled receptors (GPCRs) .

- Metal complexes : Coordination with Cu(II) or Zn(II) ions (1:1 molar ratio in methanol) enhances antioxidant activity in DPPH radical scavenging assays .

Methodological Notes

- Stereochemical analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) in NMR or polarimetry to confirm enantiomeric excess (ee) .

- Toxicity screening : Follow OECD guidelines for acute toxicity (LD₅₀ in rodents) and genotoxicity (Ames test) .

- Data reproducibility : Cross-validate crystallographic results (SHELXL) with spectroscopic data to mitigate structural misassignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.